

Physical and Chemical Stability of 25-Desacetyl Rifampicin-d4: A Technical Guide

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Compound of Interest

Compound Name: 25-Desacetyl rifampicin-d4

Cat. No.: B15566469

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of **25-Desacetyl rifampicin-d4**, a deuterated analog of a primary and active metabolite of the antibiotic rifampicin. Due to the limited availability of direct stability data for the deuterated compound, this guide leverages extensive information from studies on rifampicin and its non-deuterated metabolite, 25-Desacetyl rifampicin, to project a robust stability profile. This information is critical for the proper handling, storage, and formulation of **25-Desacetyl rifampicin-d4** in a research and drug development context.

Compound Overview

25-Desacetyl rifampicin-d4 is a stable, isotope-labeled form of 25-Desacetyl rifampicin. The deuteration is typically at the piperazine ring, providing a valuable internal standard for pharmacokinetic and metabolic studies.^{[1][2][3]} Like its non-deuterated counterpart, it is a major active metabolite of rifampicin and is active against various bacteria, including *M. smegmatis*.^{[4][5]}

Table 1: Physicochemical Properties of **25-Desacetyl Rifampicin-d4**

Property	Value	Reference
Chemical Name	25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4	[6]
Synonyms	25-Desacetyl-3-[[[(4-methyl-1-piperazin-d4-yl)imino]methyl]rifamycin, Desacetylrifampicin-d4	[2]
Molecular Formula	C ₄₁ H ₅₂ D ₄ N ₄ O ₁₁	[1][6]
Molecular Weight	784.93 g/mol	[1][6]
Appearance	A solid	[4]
Purity (by HPLC)	≥95%	[4]
Solubility	DMSO: slightly soluble	[4]

Recommended Storage and Stability

Proper storage is paramount to maintaining the integrity of **25-Desacetyl rifampicin-d4**. The available data from various suppliers consistently recommend refrigerated or frozen conditions for long-term storage to minimize degradation.

Table 2: Recommended Storage Conditions and Stability

Condition	Temperature	Duration	Reference
Long-term Storage	-20°C	≥ 4 years	[4][5]
Long-term Storage	2-8°C	Long term	[6]
Shipping	Room temperature (continental US)	Varies	[4]

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. While specific forced degradation data for **25-Desacetyl rifampicin-d4** is not publicly available, extensive studies on rifampicin provide a strong indication of its stability profile under various stress conditions. Rifampicin is known to be susceptible to degradation in acidic, alkaline, and oxidative environments, as well as under thermal stress.^[7]

Table 3: Summary of Forced Degradation Studies on Rifampicin (as a proxy for **25-Desacetyl rifampicin-d4**)

Stress Condition	Observations on Rifampicin	Potential Degradation Products	Reference
Acidic Hydrolysis	Rapid decomposition	3-Formyl-rifampicin	[7][8]
Alkaline Hydrolysis	Rapid decomposition	-	[7]
**Oxidative (e.g., H ₂ O ₂) **	Significant degradation	Rifampicin quinone	[7][8]
Thermal (>70°C)	Degradation observed	Rifampicin quinone	[7][9]
Photolytic	Stable	-	[7]

It is highly probable that **25-Desacetyl rifampicin-d4** will exhibit a similar degradation profile. The primary degradation pathways likely involve hydrolysis of the ester group (already absent in this molecule), oxidation of the hydroquinone ring to a quinone, and hydrolysis of the formylhydrazone side chain.

Experimental Protocols

Stability-Indicating UPLC-MS/MS Method for Quantification

This protocol is adapted from validated methods for the simultaneous quantification of rifampicin and its metabolites, including 25-desacetyl rifampicin, in biological matrices.[8][10][11]

Objective: To develop and validate a stability-indicating UPLC-MS/MS method for the quantification of **25-Desacetyl rifampicin-d4** and its potential degradation products.

Instrumentation:

- UPLC System: Acquity UPLC™ BEH C18 column (1.7 µm, 2.1 x 50 mm)
- Mass Spectrometer: XEVO TQ S micro tandem mass spectrometer

Reagents:

- Mobile Phase A: 10 mM ammonium formate in ultra-pure water
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
- Internal Standard: Rifampicin-d8

Procedure:

- Sample Preparation: Perform protein precipitation of the plasma sample (30 µL) by adding 100 µL of 0.1% formic acid in acetonitrile containing the internal standard.
- Chromatographic Conditions:
 - Column Temperature: 40°C
 - Flow Rate: 0.25 mL/min
 - Gradient Elution: A gradient composition of mobile phase A and B is used.
 - Injection Volume: Appropriate for the system.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+)

- Multiple Reaction Monitoring (MRM) transitions:
 - **25-Desacetyl rifampicin-d4**: 757.5 > 95.1 m/z
 - Rifampicin-d8 (Internal Standard): 831.6 > 799.6 m/z

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to assess the stability of **25-Desacetyl rifampicin-d4**.

Objective: To investigate the degradation of **25-Desacetyl rifampicin-d4** under various stress conditions.

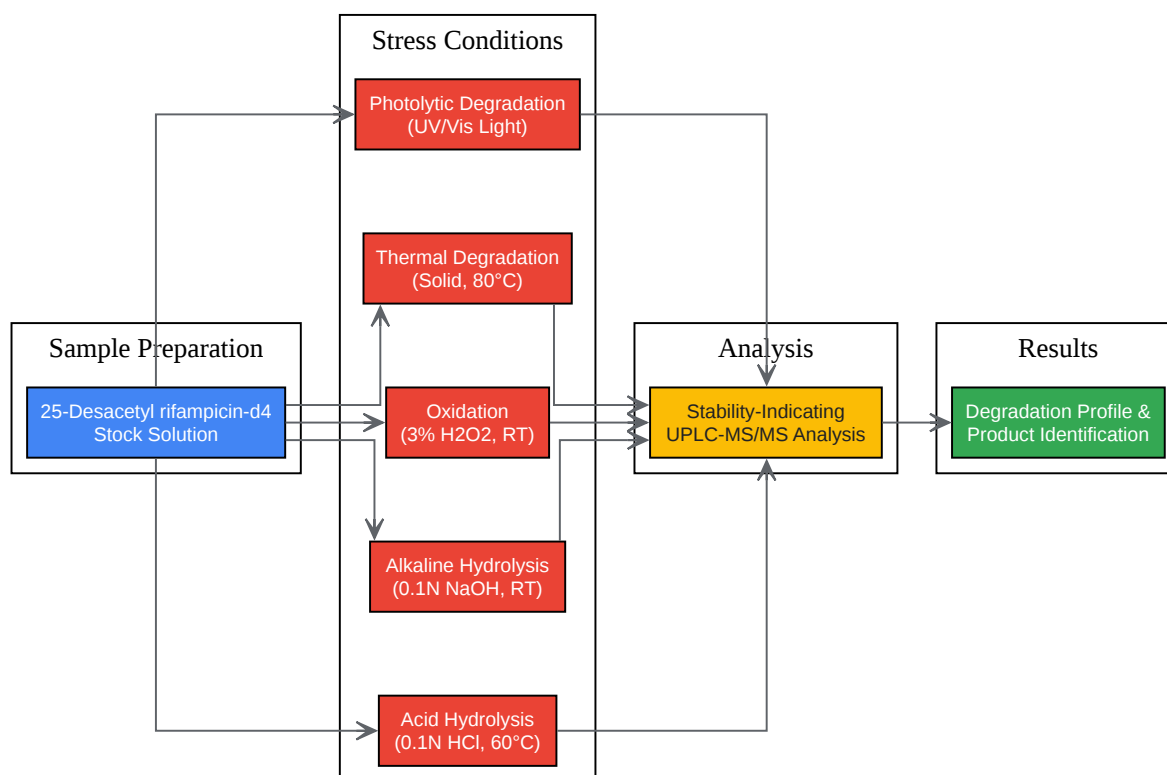
Procedure:

- Prepare Stock Solution: Prepare a stock solution of **25-Desacetyl rifampicin-d4** in a suitable solvent (e.g., methanol or DMSO).
- Acidic Degradation: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
- Alkaline Degradation: Treat the stock solution with 0.1 N NaOH at room temperature for a specified time.
- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
- Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 80°C) for a specified time.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

- Analysis: Analyze the stressed samples at various time points using the validated stability-indicating UPLC-MS/MS method.
- Data Evaluation: Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

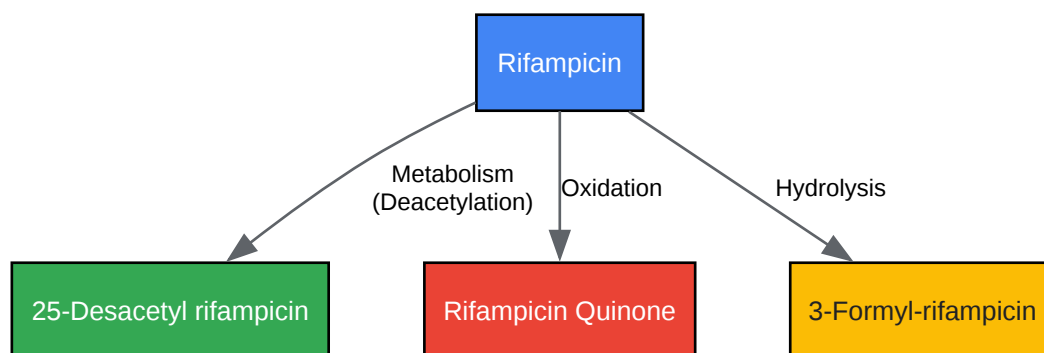
Visualizations

The following diagrams illustrate key experimental workflows and pathways relevant to the stability and analysis of **25-Desacetyl rifampicin-d4**.



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Caption: Workflow for a forced degradation study of **25-Desacetyl rifampicin-d4**.



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Caption: Simplified metabolic and degradation pathways of rifampicin.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical stability of **25-Desacetyl rifampicin-d4**. While direct stability data is sparse, the information derived from its parent compound, rifampicin, and its non-deuterated form offers valuable insights for researchers, scientists, and drug development professionals. The provided experimental protocols and visualizations serve as practical tools for handling, analyzing, and further investigating the stability of this important research compound. It is recommended that users perform their own stability assessments for their specific formulations and storage conditions to ensure the accuracy and reliability of their research findings.

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